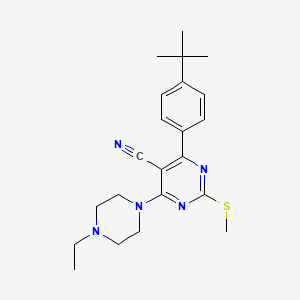![molecular formula C24H26N4OS B7834694 4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834694.png)
4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methoxybenzylamino group, and a methylthio group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Functional Groups: The tert-butylphenyl group, methoxybenzylamino group, and methylthio group are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Final Assembly: The final step involves the coupling of the pyrimidine ring with the functional groups to form the desired compound. This step may require the use of coupling agents and specific reaction conditions to ensure the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to maximize yield and minimize by-products.
Use of Continuous Flow Reactors: Continuous flow reactors can be employed to enhance reaction efficiency and scalability.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups allows the compound to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Tert-butylphenyl)-6-[(2-hydroxybenzyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(4-Tert-butylphenyl)-6-[(2-chlorobenzyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(4-Tert-butylphenyl)-6-[(2-fluorobenzyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
4-(4-TERT-BUTYLPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to the presence of the methoxybenzylamino group, which imparts specific chemical properties and potential biological activities
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-6-[(2-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-24(2,3)18-12-10-16(11-13-18)21-19(14-25)22(28-23(27-21)30-5)26-15-17-8-6-7-9-20(17)29-4/h6-13H,15H2,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPGNPNTTUWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-TERT-BUTYLPHENYL)-6-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834612.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834626.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834630.png)
![4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834635.png)

![4-[BENZYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834659.png)
![4-(4-TERT-BUTYLPHENYL)-6-[CYCLOHEXYL(METHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834660.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834665.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834669.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-METHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834670.png)

![ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B7834706.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYETHYL)(METHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834719.png)
![4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834722.png)
